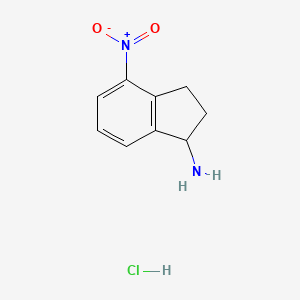

4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: [provided in ]) is a nitro-substituted indenamine derivative with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol. It is characterized by a nitro group (-NO₂) at the 4-position of the indene ring and an amine group (-NH₂) at the 1-position, forming a hydrochloride salt. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research due to its structural rigidity and reactivity .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-nitro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13;/h1-3,8H,4-5,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYSMCZEHIXIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1958100-54-3 | |

| Record name | 1H-Inden-1-amine, 2,3-dihydro-4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1958100-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the nitration of 2,3-dihydro-1H-indene followed by amination and subsequent conversion to the hydrochloride salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position. The resulting nitro compound is then subjected to reduction and amination reactions to yield the amine derivative, which is finally converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine. This reduction can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

Hydrolysis: Aqueous solutions of bases like sodium hydroxide.

Major Products Formed:

Reduction: 4-Amino-2,3-dihydro-1H-inden-1-amine.

Substitution: Substituted indene derivatives depending on the nucleophile used.

Hydrolysis: Free amine and hydrochloric acid.

Scientific Research Applications

Key Reactions Involved:

- Nitration: Introduction of the nitro group.

- Reduction: Conversion of the nitro group to an amine.

- Amination: Formation of the amine derivative.

Chemistry

4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: Acts as a precursor for various organic compounds.

- Reagent in Organic Reactions: Participates in nucleophilic substitution reactions.

Biology

The compound is studied for its potential biological activities:

- Enzyme Interactions: Investigated for its effects on cytochrome P450 enzymes, influencing drug metabolism.

- Biochemical Pathways: Impacts cell signaling and gene expression, affecting cellular processes such as growth and apoptosis.

Medicine

Research is ongoing to explore its pharmaceutical potential:

- Pharmaceutical Intermediate: Used in developing drugs targeting neurodegenerative diseases like Parkinson's disease.

- Anticancer Research: In vitro studies indicate significant cytotoxic effects on cancer cell lines, linked to apoptosis induction.

Industry

The compound finds applications in material science:

- Development of New Materials: Utilized in creating dyes and pigments due to its reactive properties.

Study on MAO-B Inhibition

A study assessed the structure-activity relationship (SAR) of derivatives of 4-Nitro-2,3-dihydro-1H-inden-1-amines. Compounds demonstrated potent MAO-B inhibitory activity with IC50 values as low as 0.11 μM, indicating potential therapeutic applications in treating neurodegenerative disorders .

Anticancer Research

In vitro studies revealed that derivatives of 4-Nitro-2,3-dihydro-1H-inden-1-amines exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used as a precursor for complex organic molecules |

| Biology | Interaction with enzymes | Affects cytochrome P450 enzyme activity |

| Medicine | Pharmaceutical intermediate | Potential use in neurodegenerative disease treatment |

| Industry | Material development | Utilized in dye and pigment synthesis |

Mechanism of Action

The mechanism of action of 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The amine group can also form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride with analogous indenamine derivatives, focusing on structural features, physicochemical properties, synthesis, and applications.

Structural and Physicochemical Properties

Table 1: Key Structural and Molecular Data

Key Observations :

- Substituent Effects : The nitro group in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity compared to chloro (moderately electron-withdrawing) and fluoro (weakly electron-withdrawing) substituents. Ethyl groups (C₂H₅) in the diethyl derivative are electron-donating, altering steric and electronic profiles .

- Amine Position : Compounds with the amine at the 1-position (e.g., 4-nitro, 4-chloro derivatives) exhibit distinct stereoelectronic properties compared to those with the amine at the 2-position (e.g., N-methyl derivative) .

Biological Activity

4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound of significant interest due to its biological activity and potential applications in medicinal chemistry. This article reviews the compound's mechanisms, interactions, and research findings, emphasizing its pharmacological relevance.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 215.63 g/mol. Its structure includes an indene moiety and a nitro group, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing various biological processes.

- Amine Group : The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, enhancing its potential as a pharmacological agent.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Neuroprotective Effects

Studies have indicated that compounds with similar structures may exhibit neuroprotective effects or influence neurotransmitter systems. The nitro group enhances redox reactions, which are crucial for neuroprotection .

Research Findings and Case Studies

Recent research has focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis : Various synthetic routes have been explored to obtain high yields of the compound while maintaining purity.

- Biological Evaluation : The compound has been evaluated for its inhibitory effects on enzymes relevant to cancer progression and other diseases .

Comparison with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to similar compounds:

| Compound | Key Differences |

|---|---|

| 2,3-Dihydro-1H-inden-1-amine | Lacks the nitro group; different reactivity |

| 4-Nitro-1H-indene | Lacks the amine group; affects solubility |

| 4-Nitro-2,3-dihydro-1H-inden-1-ol | Different functional groups; alters biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nitration of 2,3-dihydro-1H-inden-1-amine followed by hydrochlorination. Key parameters include temperature control (0–5°C during nitration to avoid over-nitration) and stoichiometric ratios of nitric acid to the precursor. Post-reaction purification via recrystallization (using ethanol/water mixtures) improves purity . Yield optimization requires monitoring by HPLC or TLC to track intermediate formation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Compare aromatic proton shifts (δ 7.2–8.1 ppm for nitro-substituted indene) and amine proton resonance (δ 2.8–3.5 ppm) .

- FT-IR : Confirm nitro group presence (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and amine hydrochloride salt formation (broad N-H stretch ~2500–3000 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks ([M+H]⁺ at m/z 211.06 for C₉H₁₁N₂O₂⁺) .

Q. What solubility properties make this compound suitable for heterocyclic chemistry applications?

- Methodological Answer : The hydrochloride salt form enhances water solubility (≈50 mg/mL at 25°C), facilitating reactions in polar solvents like water or methanol. This is critical for nucleophilic substitution or cyclization reactions in heterocycle synthesis . For non-polar systems, freebase generation (via NaOH treatment) improves solubility in dichloromethane or THF.

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitro group reactivity, such as electrophilic aromatic substitution sites. Reaction path sampling identifies energy barriers for intermediates, guiding experimental optimization (e.g., catalyst selection). Molecular docking studies predict bioactivity by simulating interactions with enzyme active sites (e.g., monoamine oxidases) .

Q. What strategies resolve contradictory spectral data between enantiomers or polymorphs of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers. Compare optical rotation ([α]D²⁵) with literature values for (R)- or (S)-configured analogs .

- X-ray Crystallography : Resolve polymorphic discrepancies by analyzing crystal packing and hydrogen-bonding networks (e.g., amine-Cl⁻ interactions) .

- Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of the nitro group) .

Q. How can researchers mitigate nitro group reduction side reactions during functionalization?

- Methodological Answer :

- Catalytic Transfer Hydrogenation : Use Pd/C with ammonium formate in methanol (room temperature) to selectively reduce other functional groups (e.g., alkenes) without reducing the nitro group.

- Protection-Deprotection : Temporarily protect the nitro group as a nitroso derivative (e.g., using acetic anhydride) during harsh reactions .

Methodological Notes

- Contradiction Analysis : Discrepancies in reported melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions .

- Safety Protocols : Handle nitro compounds in fume hoods due to potential explosive hazards. Follow GHS guidelines for amine hydrochlorides (e.g., skin/eye irritation precautions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.